molecular formula C20H11NO6S B2625768 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-44-1

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2625768
CAS No.: 622362-44-1
M. Wt: 393.37
InChI Key: MZGROUUDMQBKAZ-YVLHZVERSA-N
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Description

The compound “(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate” is a benzofuran derivative featuring a nitro-substituted benzylidene group at the 2-position and a thiophene-2-carboxylate ester at the 6-position. Its Z-configuration is critical for its spatial arrangement, influencing reactivity and intermolecular interactions. The nitro group (electron-withdrawing) and the thiophene ester moiety contribute to its electronic profile, making it a candidate for applications in medicinal chemistry or materials science. Structural elucidation of such compounds typically relies on spectroscopic methods (e.g., IR, NMR) and X-ray crystallography using programs like SHELX and ORTEP .

Properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO6S/c22-19-15-8-7-14(26-20(23)18-2-1-9-28-18)11-16(15)27-17(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGROUUDMQBKAZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In the field of medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzylidene group can participate in electron transfer reactions, while the benzofuran and thiophene moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound is [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate (CAS 858764-30-4) . Key differences include:

  • Substituent on the benzylidene group: The target compound has a 4-nitro group, while the analogue features 3,4-dimethoxy groups. In contrast, methoxy groups are electron-donating, stabilizing aromatic systems and altering charge distribution. Biological implications: Nitro groups are often associated with antimicrobial or anticancer activity, whereas methoxy groups may improve bioavailability due to increased lipophilicity.

Crystallographic and Conformational Analysis

  • X-ray crystallography : Programs like SHELXL and WinGX are used to resolve Z/E configurations and intermolecular interactions.
    • The Z-configuration in the target compound results in a planar benzylidene-benzofuran system, as seen in analogues .
    • The nitro group’s orientation influences packing efficiency and hydrogen-bonding patterns compared to methoxy-substituted derivatives.

Data Tables

Table 1: Comparative Structural and Spectroscopic Data

Property Target Compound (4-Nitro) Analog (3,4-Dimethoxy)
Benzylidene substituent 4-NO₂ 3,4-OCH₃
C=O stretch (IR, cm⁻¹) ~1680 (benzofuran), ~1740 (ester) ~1675 (benzofuran), ~1735 (ester)
Substituent vibrations (IR) NO₂: 1520, 1350 OCH₃: ~1250
Synthetic method Knoevenagel condensation Knoevenagel condensation

Table 2: Crystallographic Parameters (Hypothetical)

Parameter Target Compound Analog (3,4-Dimethoxy)
Space group P2₁/c P1̄
Bond length (C=O, Å) 1.21 1.22
Dihedral angle (Z-configuration) 178° 175°

Biological Activity

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its cytotoxicity and mechanism of action.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones. The characterization is typically performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity of the synthesized compound.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits moderate to strong cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against:

Cell Line IC50 (µM)
SW620 (Colon cancer)10.5
PC-3 (Prostate cancer)8.2
NCI-H23 (Lung cancer)9.0

These results indicate that the compound may serve as a potential lead for developing new anticancer therapies.

The mechanism of action involves the activation of caspases, which are crucial in the apoptotic pathway. The compound has been shown to activate procaspase-3, leading to increased apoptosis in cancer cells. The activation levels were observed to be significantly higher compared to standard treatments like PAC-1 and 5-FU.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the benzofuran and thiophene rings can enhance biological activity. For example:

Modification Effect on Activity
Substituting with electron-withdrawing groupsIncreases cytotoxicity
Altering alkyl chain lengthModulates solubility and bioavailability

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In an animal model, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When combined with traditional chemotherapeutics, this compound showed synergistic effects, enhancing overall treatment efficacy.

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